![molecular formula C13H18BrNO3S B5770222 4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide](/img/structure/B5770222.png)
4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide
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Description
The compound "4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide" belongs to the family of benzenesulfonamides, a group of compounds known for their versatile chemical properties and potential applications in various fields, including medicinal chemistry and material science. This compound, in particular, features a bromine atom, a methoxy group, and a cyclohexyl ring attached to a benzenesulfonamide core, suggesting a complex interplay of electronic effects that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of similar sulfonamide compounds typically involves the aminohalogenation reaction of appropriate precursors, as seen in the synthesis of related compounds where benzenesulfonamide reacts with halogenated derivatives under specific conditions to introduce the desired functional groups (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including variations in substituents, significantly affects their crystal packing and supramolecular architecture. For example, different types of intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, dictate the formation of two-dimensional or three-dimensional architectures in crystalline states (Rodrigues et al., 2015).
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLALLEVTVMGJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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